N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride
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Overview
Description
Butixocort propionate, also known as tixocortol 17-butyrate,21-propionate, is a synthetic glucocorticoid corticosteroid. It was initially developed by Pfizer Inc. and is known for its potent anti-inflammatory properties. This compound is a locally acting corticosteroid with minimal systemic effects, making it suitable for treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butixocort propionate involves the esterification of tixocortol with propionic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of butixocort propionate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Butixocort propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of butixocort propionate, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
Butixocort propionate has been extensively studied for its anti-inflammatory properties. It is used in various fields, including:
Chemistry: As a model compound for studying corticosteroid reactions and mechanisms.
Biology: To investigate the effects of glucocorticoids on cellular processes and gene expression.
Medicine: For the treatment of inflammatory diseases such as asthma, allergic rhinitis, and arthritis.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control
Mechanism of Action
Butixocort propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Budesonide: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Beclomethasone dipropionate: A corticosteroid used for similar indications but with a different metabolic pathway.
Fluticasone propionate: A widely used glucocorticoid with a distinct mechanism of action and clinical applications
Uniqueness: Butixocort propionate is unique due to its minimal systemic effects and potent local action. Unlike other corticosteroids, it has a lower impact on the thymus and body weight, making it a safer option for long-term use in inflammatory diseases .
Properties
CAS No. |
150374-62-2 |
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Molecular Formula |
C14H21Cl4N5O2 |
Molecular Weight |
433.2 g/mol |
IUPAC Name |
(1E)-1-[amino-[3-(2,4,5-trichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C14H20Cl3N5O2.ClH/c1-8(2)20-13(18)21-14(19)22-24-5-3-4-23-12-7-10(16)9(15)6-11(12)17;/h6-8H,3-5H2,1-2H3,(H5,18,19,20,21,22);1H |
InChI Key |
GQODDWZUHQLGEY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
SMILES |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
Synonyms |
N-(3(2,4,5-trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride PS 15 PS-15 WR 250417 WR-250417 |
Origin of Product |
United States |
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